molecular formula C21H20FN3O4 B14932894 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one

Cat. No.: B14932894
M. Wt: 397.4 g/mol
InChI Key: KZLQESPOKSQJMG-UHFFFAOYSA-N
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Description

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one involves multiple steps, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This intermediate can be synthesized by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . The final compound is obtained by coupling this intermediate with a quinazolinone derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes ensuring high yields, cost-effectiveness, and minimizing environmental impact. The use of continuous flow reactors and green chemistry principles could be explored to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the dihydroisoquinoline moiety.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoroquinazolin-4(3H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

IUPAC Name

3-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-fluoroquinazolin-4-one

InChI

InChI=1S/C21H20FN3O4/c1-28-18-7-13-5-6-24(10-14(13)8-19(18)29-2)20(26)11-25-12-23-17-4-3-15(22)9-16(17)21(25)27/h3-4,7-9,12H,5-6,10-11H2,1-2H3

InChI Key

KZLQESPOKSQJMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=NC4=C(C3=O)C=C(C=C4)F)OC

Origin of Product

United States

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